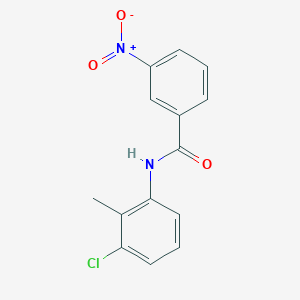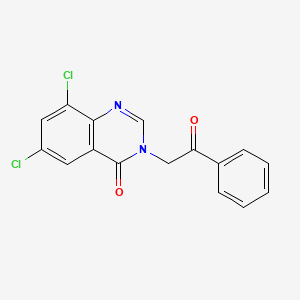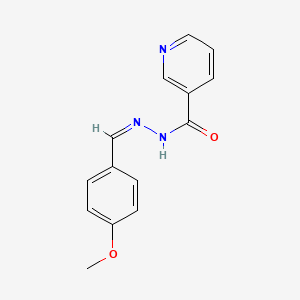
1,2,3,4-Tetrahydrophenanthren-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydrophenanthren-1-ol: is a polycyclic aromatic compound with the molecular formula C14H14O It is a derivative of phenanthrene, where the phenanthrene ring system is partially hydrogenated, and a hydroxyl group is attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrophenanthren-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenanthrene under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the phenanthrene ring system.
Another method involves the reduction of 1,2,3,4-Tetrahydrophenanthren-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation or reduction. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydrophenanthren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully hydrogenated derivatives. Reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride can be used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydrophenanthren-1-one.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3,4-Tetrahydrophenanthren-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of interest for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to certain natural products makes it a candidate for drug design.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydrophenanthren-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
類似化合物との比較
1,2,3,4-Tetrahydrophenanthren-1-ol can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the hydroxyl group and hydrogenation.
1,2,3,4-Tetrahydrophenanthrene: Similar structure but without the hydroxyl group.
1,2,3,4-Tetrahydrophenanthren-1-one: The ketone derivative, which can be reduced to form this compound.
The uniqueness of this compound lies in its combination of partial hydrogenation and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
7508-20-5 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
1,2,3,4-tetrahydrophenanthren-1-ol |
InChI |
InChI=1S/C14H14O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5,8-9,14-15H,3,6-7H2 |
InChIキー |
FAJJZLJAAXPMEL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)



